Anion-Dependent Ranking of Limiting Molar Conductance and Ion Association Among 1-Butylpyridinium Salts
In a direct four-way comparison of 1-butylpyridinium salts with a common cation, the limiting molar conductance (Λ₀) in DMF–H₂O and MeOH–H₂O mixed solvents decreased in the order Cl⁻ > Br⁻ > [BF₄]⁻ > [PF₆]⁻, while the ionic association constants (K_A) followed the inverse order [BF₄]⁻ > [PF₆]⁻ > Br⁻ > Cl⁻ [1]. This means 1-butylpyridinium bromide occupies a quantitatively intermediate position: it exhibits lower ion pairing than fluorinated analogs yet higher association than the chloride, enabling finer tuning of transport behaviour.
| Evidence Dimension | Limiting molar conductance (Λ₀) and ionic association constant (K_A) ranking |
|---|---|
| Target Compound Data | [Bupy]Br: Λ₀ intermediate (between Cl⁻ and [BF₄]⁻); K_A intermediate (between [BF₄]⁻/Br⁻ and Cl⁻) |
| Comparator Or Baseline | [Bupy]Cl: highest Λ₀, lowest K_A; [Bupy][BF₄]: lower Λ₀, higher K_A; [Bupy][PF₆]: lowest Λ₀, highest K_A |
| Quantified Difference | Rank order (Λ₀): Cl⁻ > Br⁻ > [BF₄]⁻ > [PF₆]⁻; Rank order (K_A): [BF₄]⁻ > [PF₆]⁻ > Br⁻ > Cl⁻ across all solvent compositions tested |
| Conditions | Conductance measurements in 10%, 30%, and 50% (w/w) DMF–H₂O and MeOH–H₂O mixtures at multiple temperatures; Fuoss-Edelson analysis |
Why This Matters
Procurement of the bromide rather than chloride or fluorinated analogs directly sets the ion-transport baseline in any electrochemical or electrolyte application, and these rank-order relationships are invariant across solvent conditions tested, providing a robust selection criterion.
- [1] El-Dossoki, F. I.; Abd-Elhamed, M.; Farag, A. A.; Abd El-Maksoud, S. A. Ion association and solvation behaviours of the ionic liquids [Bupy]Cl, [Bupy]Br, [Bupy][BF₄] and [Bupy][PF₆] in some binary mixed solvents at various temperatures. Egypt. J. Chem. 2023, 66 (3), 1–17. View Source
